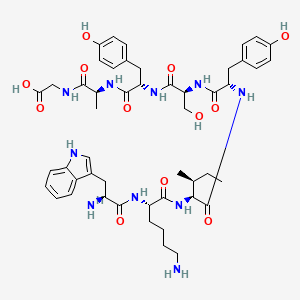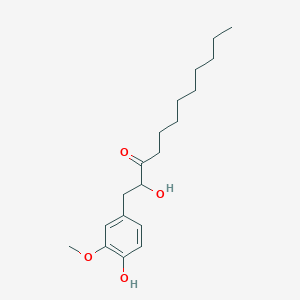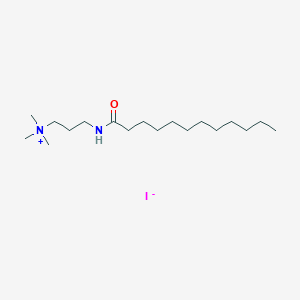![molecular formula C19H19NOS B14247790 3-(Dibenzo[b,d]thiophen-2-yl)-1-azabicyclo[2.2.2]octan-3-ol CAS No. 180154-62-5](/img/structure/B14247790.png)
3-(Dibenzo[b,d]thiophen-2-yl)-1-azabicyclo[2.2.2]octan-3-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Dibenzo[b,d]thiophen-2-yl)-1-azabicyclo[222]octan-3-ol is a complex organic compound that features a unique structure combining a dibenzothiophene moiety with an azabicyclooctane framework
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dibenzo[b,d]thiophen-2-yl)-1-azabicyclo[2.2.2]octan-3-ol typically involves multi-step organic reactions. One common approach is to start with the dibenzothiophene core, which can be functionalized through various reactions such as halogenation, lithiation, and coupling reactions. The azabicyclooctane moiety can be introduced through nucleophilic substitution or cyclization reactions. The final step often involves the formation of the hydroxyl group through oxidation or hydrolysis reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods such as chromatography or crystallization.
化学反应分析
Types of Reactions
3-(Dibenzo[b,d]thiophen-2-yl)-1-azabicyclo[2.2.2]octan-3-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or to modify the dibenzothiophene moiety.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the dibenzothiophene core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while substitution reactions can introduce various functional groups into the dibenzothiophene core.
科学研究应用
Chemistry
In chemistry, 3-(Dibenzo[b,d]thiophen-2-yl)-1-azabicyclo[2.2.2]octan-3-ol is studied for its unique structural properties and reactivity. It can serve as a building block for more complex molecules and as a model compound for studying reaction mechanisms.
Biology
In biology, this compound may be investigated for its potential biological activity. The azabicyclooctane moiety is a common feature in many bioactive molecules, and the dibenzothiophene core can interact with various biological targets.
Medicine
In medicine, this compound could be explored for its potential therapeutic applications. Compounds with similar structures have been studied for their activity as enzyme inhibitors, receptor modulators, and antimicrobial agents.
Industry
In industry, this compound may find applications in the development of organic electronic materials, such as organic semiconductors or light-emitting diodes. Its unique structure can contribute to the electronic properties of these materials.
作用机制
The mechanism of action of 3-(Dibenzo[b,d]thiophen-2-yl)-1-azabicyclo[2.2.2]octan-3-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The dibenzothiophene core can engage in π-π stacking interactions, while the azabicyclooctane moiety can form hydrogen bonds or ionic interactions.
相似化合物的比较
Similar Compounds
2-(Benzo[b]thieno[2,3-d]thiophen-2-yl)dibenzo[b,d]thiophene: This compound features a similar dibenzothiophene core but with a different substitution pattern.
2-(Benzo[b]thiophen-6-yl)benzo[b]thieno[2,3-d]thiophene: Another related compound with a benzo[b]thiophene moiety.
Uniqueness
3-(Dibenzo[b,d]thiophen-2-yl)-1-azabicyclo[2.2.2]octan-3-ol is unique due to the combination of the dibenzothiophene core with the azabicyclooctane framework. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
属性
CAS 编号 |
180154-62-5 |
|---|---|
分子式 |
C19H19NOS |
分子量 |
309.4 g/mol |
IUPAC 名称 |
3-dibenzothiophen-2-yl-1-azabicyclo[2.2.2]octan-3-ol |
InChI |
InChI=1S/C19H19NOS/c21-19(12-20-9-7-13(19)8-10-20)14-5-6-18-16(11-14)15-3-1-2-4-17(15)22-18/h1-6,11,13,21H,7-10,12H2 |
InChI 键 |
YHMQSALZLUNGLK-UHFFFAOYSA-N |
规范 SMILES |
C1CN2CCC1C(C2)(C3=CC4=C(C=C3)SC5=CC=CC=C54)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-{4-[2-Ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]pyridin-2-yl}-2,2-dimethylpropanamide](/img/structure/B14247723.png)



![Dimethyl pyrrolo[1,2-a]quinoxaline-2,3-dicarboxylate](/img/structure/B14247767.png)


![Ethyl 6-[(4-methoxyphenyl)methoxy]hexa-2,4-dienoate](/img/structure/B14247783.png)
![1,3-Dioxolane, 2-[2-(butyltelluro)ethyl]-2-methyl-](/img/structure/B14247797.png)



